molecular formula C10H11ClN2 B1297821 2-Naphthylhydrazine hydrochloride CAS No. 2243-58-5

2-Naphthylhydrazine hydrochloride

Cat. No. B1297821
CAS RN: 2243-58-5
M. Wt: 194.66 g/mol
InChI Key: OXOQKRNEPBHINU-UHFFFAOYSA-N
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Description

2-Naphthylhydrazine hydrochloride is a chemical compound that can be involved in various synthetic reactions to produce a range of organic molecules. It is related to hydrazine derivatives, which are known to react with different functional groups, leading to the formation of complex structures with potential biological activities.

Synthesis Analysis

The synthesis of compounds related to 2-naphthylhydrazine hydrochloride often involves nucleophilic substitution reactions. For instance, the coupling reaction between N-substituted hex-2-en-ylidene hydrazinecarbothioamides and 2,3-dichloro-1,4-naphthoquinone results in substituted amino-naphtho[2,3-f]-1,3,4-thiadiazepine diones and naphtho[2,3-d]thiazole diones . These reactions demonstrate the versatility of naphthylhydrazine derivatives in synthesizing heterocyclic compounds.

Molecular Structure Analysis

The molecular structure of compounds derived from 2-naphthylhydrazine hydrochloride can be confirmed using techniques such as single-crystal X-ray analysis. For example, the Schiff base analogue synthesized from 2-acetyl-1-hydroxynaphthol and phenylhydrazine hydrochloride exhibits intramolecular hydrogen bonds and π-π intermolecular interactions, which are crucial for the stability of the molecular structure .

Chemical Reactions Analysis

2-Naphthylhydrazine derivatives undergo various chemical reactions. The reaction of 2-naphthol with N-methyl-N-phenyl-hydrazine, for instance, has been studied using density functional theory, revealing multiple pathways leading to products like 1-amino-2-naphthol . Additionally, the action of phenylhydrazine on o-hydroxychalcones yields pyrazoline and iso-oxazoline derivatives, showcasing the reactivity of phenylhydrazine derivatives towards different substrates .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-naphthylhydrazine hydrochloride derivatives are influenced by their molecular structure. The presence of intramolecular hydrogen bonds and π-π interactions affects the compound's melting point, solubility, and stability . The reactivity of these compounds in synthesis and their potential biological activities, such as cestodicidal properties, are also significant aspects of their chemical properties .

Scientific Research Applications

  • Pharmaceutical Synthesis

    • 2-Naphthylhydrazine hydrochloride is used in the synthesis of pharmaceuticals .
    • It’s involved in a one-step preparation process where 2-naphthol and hydrazine hydrate are used as raw materials .
    • This method simplifies the preparation process of 2-naphthoylhydrazine, and avoids the carcinogenic 2-naphthylamine .
  • Biochemical Pathways Study

    • It’s used in the study of biochemical pathways .
  • Enzyme Activities Investigation

    • 2-Naphthylhydrazine hydrochloride is used in the investigation of enzyme activities .
    • Enzyme activity can be measured by monitoring either the rate at which a substrate disappears or the rate at which a product forms .
    • The influence of temperature on enzyme activity can be studied using this compound .
  • DNA Study

    • It’s used in the study of DNA .
    • The ICH M7(R2) guideline discusses the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk .
  • RNA Study

    • It’s used in the study of RNA .
    • The structure of RNA polymers is strongly dependent on the presence of certain cations to stabilize structural features .
    • Probing techniques can be combined to study a specific RNA structural motif in vitro and in vivo .
  • Cell Signaling Pathways Study

    • It’s used in the study of cell signaling pathways .
    • Cellular signal transduction pathways are chains of molecules that relay signals inside a cell .
    • The dynamic variations in the response intensities of all signaling molecules throughout the signaling process can be studied using this compound .

properties

IUPAC Name

naphthalen-2-ylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2.ClH/c11-12-10-6-5-8-3-1-2-4-9(8)7-10;/h1-7,12H,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXOQKRNEPBHINU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50334201
Record name 2-Naphthylhydrazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Naphthylhydrazine hydrochloride

CAS RN

2243-58-5
Record name 2243-58-5
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Record name 2243-58-5
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Naphthylhydrazine hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name naphthalen-2-ylhydrazine hydrochloride
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Synthesis routes and methods

Procedure details

NaNO2 (578 mg, 8.38 mmol) in H2O (1.2 mL) was slowly added (2 min of addition) over a suspension of 2-naphthylamine (800 mg, 5.59 mmol) in HCl ac. 6.0 M (6 mL) cooled in a H2O-ice bath. The resulting solution was stirred in H2O-ice bath for 1 h, and SnCl2 (3.71 g, 19.56 mol) was added slowly (5 min of addition). The resulting suspension was stirred in H2O-ice bath for 3.5 h, and then filtered. The solid was successively washed with H2O at 0° C. (4×8 mL), with H2O at rt (1×8 mL), with Et2O at 0° C. (2×4 mL), with Et2O/hexane (1:1, 2×4 mL) and with hexane (2×5 mL). The solid was dried to yield 690 mg of the desired product (Rf=0.7 (40% AcOEt/hexane), cream solid, 63% yield).
Name
Quantity
578 mg
Type
reactant
Reaction Step One
Name
Quantity
1.2 mL
Type
solvent
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
3.71 g
Type
reactant
Reaction Step Three
[Compound]
Name
H2O ice
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
H2O ice
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
63%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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